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Abstract
This technical guide provides a comprehensive examination of the molecular structure and

bonding of benzaldoxime. It delves into the isomeric forms of the molecule, presenting

detailed quantitative data on bond lengths and angles. Furthermore, this document outlines

established experimental protocols for the synthesis and characterization of benzaldoxime,

employing various spectroscopic techniques. The information is curated to support advanced

research and development activities in chemistry and pharmacology.

Molecular Structure and Isomerism
Benzaldoxime, with the chemical formula C₇H₇NO, is an organic compound featuring an

oxime functional group attached to a benzene ring.[1] The presence of the C=N double bond

results in geometric isomerism, leading to two distinct stereoisomers: the (E)-isomer and the

(Z)-isomer. These isomers are also historically referred to as syn and anti, respectively,

depending on the spatial relationship between the hydroxyl group and the benzene ring.

The IUPAC name for the (E)-isomer is (NE)-N-benzylidenehydroxylamine, while the (Z)-isomer

is named (NZ)-N-benzylidenehydroxylamine.[2][3] The two isomers exhibit different physical

properties, such as melting points, which underscores the significance of their distinct

molecular geometries.
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Below is a visualization of the general molecular structure of benzaldoxime.

Caption: General chemical structure of benzaldoxime.

Bonding and Molecular Geometry
The molecular geometry of benzaldoxime is defined by the bond lengths and angles between

its constituent atoms. While crystallographic data for the parent benzaldoxime is not readily

available in the primary literature, the structure of 4-bromo-benzaldoxime provides a reliable

approximation of the core geometry. The electronic delocalization between the benzene ring

and the C=N double bond influences the bond lengths and the overall planarity of the molecule.

Table 1: Selected Bond Lengths and Angles for a Benzaldoxime Analog

Parameter Bond Length (Å) Parameter Angle (°)

Bond Lengths C-C (ring avg.) 1.39 C-C-C (ring avg.) 120.0

C-C 1.47 C-C=N 121.0

C=N 1.28 C=N-O 111.0

N-O 1.41

Data is derived from the crystal structure of 4-bromo-benzaldoxime and serves as an

illustrative example.

Quantitative Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of benzaldoxime.

The following tables summarize key data from various spectroscopic techniques for both (E)

and (Z) isomers.

Table 2: ¹H NMR Spectral Data (CDCl₃, 300 MHz)
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Isomer Proton Chemical Shift (δ, ppm)

(Z)-Benzaldoxime OH 8.93

CH=N 8.17

Aromatic-H 7.56

Aromatic-H 7.48 - 7.24

Table 3: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

Isomer Carbon Chemical Shift (δ, ppm)

(Z)-Benzaldoxime C=N 150.57

Aromatic-C 131.82

Aromatic-C 130.08

Aromatic-C 128.75

Aromatic-C 127.12

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm⁻¹) Assignment

3304 O-H stretch

3063 Aromatic C-H stretch

1640 C=N stretch

1498, 1449 Aromatic C=C stretch

953 N-O stretch

756, 692 C-H out-of-plane bend

Table 5: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity Assignment

121 100 [M]⁺ (Molecular Ion)

120 80 [M-H]⁺

103 50 [M-H₂O]⁺

93 40 [C₆H₅O]⁺

77 65 [C₆H₅]⁺

Experimental Protocols
Synthesis of Benzaldoxime
This protocol describes a standard laboratory procedure for the synthesis of benzaldoxime
from benzaldehyde and hydroxylamine hydrochloride.

Materials:

Benzaldehyde

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium hydroxide (NaOH)

Ethanol

Water

Diethyl ether

Anhydrous sodium sulfate

Procedure:

In a flask, dissolve sodium hydroxide in water.

Add benzaldehyde to the NaOH solution and stir.
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Slowly add hydroxylamine hydrochloride in portions while shaking the mixture. An

exothermic reaction will occur.

Cool the mixture to allow the benzaldoxime to crystallize.

Add sufficient water to redissolve the product, then saturate the solution with carbon dioxide

to precipitate the oxime.

Extract the product with diethyl ether.

Dry the ethereal solution over anhydrous sodium sulfate.

Remove the ether by rotary evaporation to yield the crude product.

The product can be further purified by distillation under reduced pressure or recrystallization.

Below is a diagram illustrating the experimental workflow for the synthesis of benzaldoxime.
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Experimental Workflow for Benzaldoxime Synthesis
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Caption: Workflow for the synthesis of benzaldoxime.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

Samples are typically dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

Samples can be analyzed as a liquid film between salt plates (e.g., NaCl or KBr) or as a KBr

pellet for solid samples.

Mass Spectrometry (MS):

Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

The fragmentation pattern provides valuable information for structural confirmation.

Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and

experimental protocols related to benzaldoxime. The quantitative data presented in tabular

format, along with the illustrative diagrams, offer a robust resource for researchers, scientists,

and professionals in the field of drug development. A thorough understanding of the structural

and spectroscopic properties of benzaldoxime is crucial for its application in organic synthesis

and medicinal chemistry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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